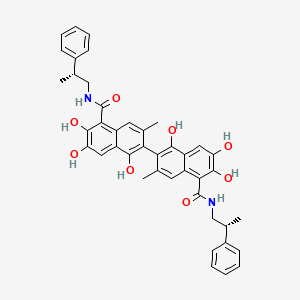

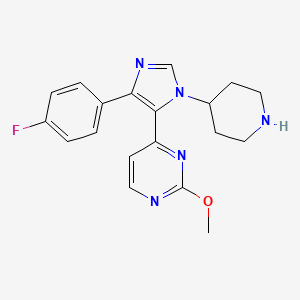

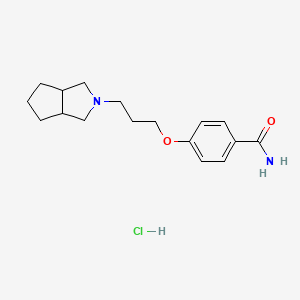

4-(4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)-2-methoxypyrimidine

説明

SB-242235 is a potent and selective p38 MAP kinase inhibitor that may be an effective therapy for cytokine-mediated diseases such as autoimmune or inflammatory diseases. SB-242235 demonstrates generally favourable pharmacokinetic properties. Systemic plasma clearance was high in rat, but in the non-rodent species SB-242235 demonstrated low to moderate clearance with plasma half-lives > 4h. Oral bioavailability in each preclinical species was high. In rat and monkey, SB-242235 demonstrated non-linear elimination kinetics that manifested as a decrease in clearance with increasing dose and apparent oral bioavailability > 100% at high oral doses.

科学的研究の応用

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

SB-242235 is a potent and selective inhibitor of p38 MAPK . It has been shown to inhibit p38 MAPK with an IC50 of 0.019 µM, demonstrating selectivity over a panel of 10 kinases, including ERK2, JNK1, EGFR, and C-RAF .

Anti-Inflammatory Effects

SB-242235 has been shown to inhibit lipopolysaccharide-stimulated serum levels of tumor necrosis factor (TNF) in normal rats . This suggests that it may have potential anti-inflammatory effects.

Treatment of Adjuvant-Induced Arthritis (AIA)

In a study on rats with AIA, SB-242235 was administered either prophylactically or therapeutically . The results showed significant reduction in symptoms of AIA, including paw edema . This suggests that SB-242235 could potentially be used in the treatment of AIA.

Protection of Joint Integrity

The same study also demonstrated that SB-242235 exerts a protective effect on joint integrity . This was shown through measurements of bone mineral density, magnetic resonance imaging, and micro-computed tomography .

Inhibition of Nitric Oxide (NO) Production

SB-242235 has been shown to inhibit IL-1α-induced production of NO in bovine articular cartilage explants . This suggests that it may have potential applications in the treatment of conditions associated with excessive NO production.

Potential Use in Bone Growth & Remodeling

Given its demonstrated effects on joint integrity and inflammation, SB-242235 may also have potential applications in the field of bone growth and remodeling .

作用機序

Target of Action

SB-242235, also known as 4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine, is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase . The p38 MAP kinase is a crucial target due to its role in inflammatory responses and cell differentiation .

Mode of Action

SB-242235 interacts with its target, the p38 MAP kinase, by binding to it and inhibiting its activity . This inhibition prevents the activation of MAPKAP K2, a downstream effector of p38 MAP kinase . The compound’s interaction with its target leads to a dose-dependent inhibition of MAPKAP K2 activation .

Biochemical Pathways

The primary biochemical pathway affected by SB-242235 is the p38 MAP kinase pathway . By inhibiting the p38 MAP kinase, SB-242235 disrupts the normal functioning of this pathway, leading to a decrease in the production of pro-inflammatory cytokines and other downstream effects .

Pharmacokinetics

The pharmacokinetics of SB-242235 have been studied in preclinical models . The compound has demonstrated non-linear elimination kinetics, which manifested as a decrease in clearance with increasing dose . It also showed apparent oral bioavailability greater than 100% at high oral doses in rat and monkey .

Result of Action

The inhibition of p38 MAP kinase by SB-242235 leads to several molecular and cellular effects. It reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) . This results in a decrease in inflammation, as evidenced by a reduction in paw edema in rats with adjuvant-induced arthritis (AIA) . Furthermore, SB-242235 has been shown to exert a protective effect on joint integrity, as demonstrated by normalization of bone mineral density and improvements in joint integrity as assessed by MRI and micro-CT analysis .

Action Environment

The action of SB-242235 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of inflammatory mediators and environmental stresses

特性

IUPAC Name |

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O/c1-26-19-22-11-8-16(24-19)18-17(13-2-4-14(20)5-3-13)23-12-25(18)15-6-9-21-10-7-15/h2-5,8,11-12,15,21H,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTYLGXVBIWRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)C2=C(N=CN2C3CCNCC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026008 | |

| Record name | 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)-2-methoxypyrimidine | |

CAS RN |

193746-75-7 | |

| Record name | 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)

![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)

![N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B610639.png)